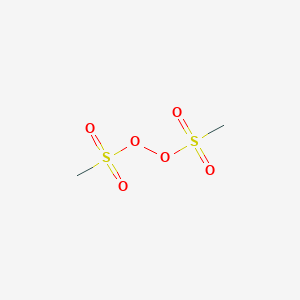
2,6-Difluorocinnamaldehyde
Übersicht
Beschreibung
2,6-Difluorocinnamaldehyde is a chemical compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2,6-Difluorocinnamaldehyde is represented by the InChI code 1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ . This compound belongs to the class of organic compounds known as cinnamaldehydes, which are compounds containing cinnamaldehyde, which consists of a cinnamyl group attached to an aldehyde group .
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
2,6-Difluorocinnamaldehyde is a type of α, β-unsaturated aldehyde . It’s used in the synthesis of various organic compounds due to its unique structure .
Application
It’s often used as a building block in the synthesis of more complex molecules in pharmaceutical, agrochemical, and fragrance industries .
Method of Application
The specific method of application would depend on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds to form a new molecule. The reaction conditions (temperature, pressure, solvent, etc.) would be carefully controlled to ensure the desired product is formed .
Results
Material Science
2,6-Difluorocinnamaldehyde has been studied for its properties related to aggregation-induced emission and thermally activated delayed fluorescence .
Application
It’s used in the development of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state. This has applications in time-gated bio-sensing and temperature sensing .
Method of Application
The compound is synthesized and its photophysical properties are studied. Its molecular and crystal structures are analyzed, and theoretical calculations are performed using density functional theory (DFT) method .
Results
The solids of the benzophenones emitted green light with moderate-to-good quantum yields. The green emission of the solids was found to include TADF. The emergence of the TADF is supported by the small energy gap between the excited singlet and triplet states, which was estimated by time-dependent DFT calculations .
Antimicrobial Compounds Synthesis
2,6-Difluorocinnamaldehyde has been used in the synthesis of antimicrobial compounds .
Application
It reacts with methylbenzimidazole through nucleophilic substitution to yield antimicrobial compounds with demonstrated potency of 32 µg/mL .
Method of Application
The compound is reacted with methylbenzimidazole through a nucleophilic substitution reaction .
Results
The resulting antimicrobial compounds have shown significant potency, with a demonstrated potency of 32 µg/mL .
Hexaphyrin Molecules Synthesis
2,6-Difluorocinnamaldehyde has been used in the synthesis of hexaphyrin molecules .
Application
When subjected to an oxidative condensation reaction catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 2,6-difluorocinnamic aldehyde and dipyrromethene yield hexaphyrin molecules .
Method of Application
The compound is subjected to an oxidative condensation reaction catalyzed by DDQ .
Results
The resulting hexaphyrin molecules have potential applications in cancer photodynamic therapy .
Synthesis of Aryl Trifluoromethyl Diazoalkanes and Diazirines
2,6-Difluorocinnamaldehyde has been used in the synthesis of aryl trifluoromethyl diazoalkanes and diazirines .
Application
These compounds have become unique reactants in synthetic methodology. As privileged compounds containing CF3 groups and ease of synthetic access, aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
Method of Application
The specific method of application would depend on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds to form a new molecule. The reaction conditions (temperature, pressure, solvent, etc.) would be carefully controlled to ensure the desired product is formed .
Results
Synthesis of Fluorinated Building Blocks
2,6-Difluorocinnamaldehyde has been used in the synthesis of fluorinated building blocks .
Application
It’s used as a synthesis intermediate for APIs and macromolecules .
Method of Application
The compound is reacted with other organic compounds through various reactions such as conjugative addition with Gillman reagents and direct addition onto the aldehyde using Grignard reagents .
Results
The resulting fluorinated building blocks have potential applications in drug discovery, medicinal chemistry, and biochemistry research .
Safety And Hazards
2,6-Difluorocinnamaldehyde is classified as a skin irritant (Category 2, H315), a skin sensitizer (Category 1, 1A, 1B, H317), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQCTYYKKNJKPK-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575645 | |
| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorocinnamaldehyde | |
CAS RN |
117338-43-9 | |
| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117338-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)


![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
